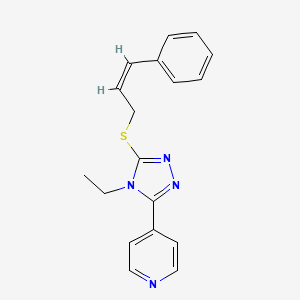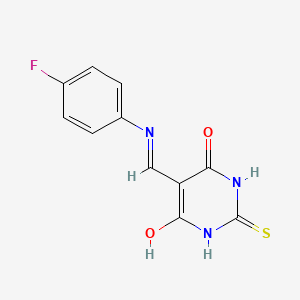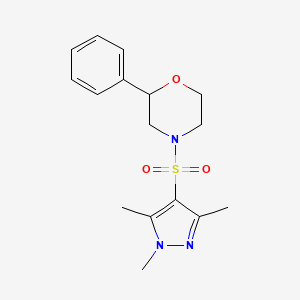![molecular formula C13H15NO2 B2582838 2-Amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid CAS No. 2287265-51-2](/img/structure/B2582838.png)
2-Amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid, also known as CPPene, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological activities. CPPene is a derivative of the bicyclo[1.1.1]pentane ring system and has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of 2-Amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid is not fully understood. However, it has been suggested that this compound may inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, this compound has been found to inhibit the replication of certain viruses, such as human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
实验室实验的优点和局限性
2-Amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid has various advantages and limitations for lab experiments. One advantage is that it has been found to have potential pharmacological activities in various scientific research applications. Additionally, this compound has been found to be relatively stable and easy to synthesize. However, one limitation is that the mechanism of action of this compound is not fully understood. Additionally, this compound has been found to have low solubility in water, which may limit its use in certain experiments.
未来方向
There are various future directions for the study of 2-Amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid. One future direction is to further investigate the mechanism of action of this compound, in order to better understand its pharmacological activities. Additionally, further studies could be conducted to investigate the potential of this compound as a therapeutic agent for various diseases, such as cancer and viral infections. Furthermore, studies could be conducted to investigate the potential of this compound as a drug delivery system, due to its stability and ease of synthesis.
合成方法
The synthesis of 2-Amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid involves the reaction of 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with glycine. The final product is obtained by hydrolysis of the resulting N-acyl derivative. The yield of this compound synthesis is approximately 50%.
科学研究应用
2-Amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid has been found to have potential pharmacological activities in various scientific research applications. It has been studied for its anti-inflammatory properties, as it has been found to inhibit the production of pro-inflammatory cytokines. This compound has also been studied for its anti-cancer properties, as it has been found to induce apoptosis in cancer cells. Additionally, this compound has been studied for its anti-viral properties, as it has been found to inhibit the replication of certain viruses.
属性
IUPAC Name |
2-amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c14-10(11(15)16)13-6-12(7-13,8-13)9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSVTYAOHRUXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(C(=O)O)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2582757.png)
![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2582758.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-methoxyphenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2582760.png)
![5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2582762.png)

![1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea](/img/structure/B2582764.png)


![(2S,3S,4S,5R,6R)-6-[[(3S,6Ar,6bS,8aS,12aS,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2582773.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2582774.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B2582777.png)
![2-(Benzylsulfanyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidine](/img/structure/B2582778.png)